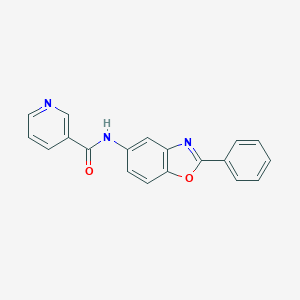
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide, also known as PBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBN is a derivative of nicotinamide and is a potent antioxidant that has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent antioxidant that can scavenge free radicals and protect against oxidative stress. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has also been shown to have neuroprotective effects and can protect against various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide's neuroprotective effects are thought to be mediated by its ability to inhibit apoptosis and reduce oxidative stress in neurons. Its anti-inflammatory effects are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been found to have a variety of biochemical and physiological effects. It can protect against oxidative stress, reduce inflammation, and inhibit apoptosis. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has several advantages as a research tool. It is a potent antioxidant and can protect against oxidative stress in various cell types. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide is also relatively stable and can be easily synthesized in large quantities. However, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has some limitations as a research tool. It can have off-target effects and may interfere with other cellular processes. Additionally, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide and to identify any potential off-target effects.
Synthesemethoden
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide can be synthesized by the condensation of 2-aminonicotinamide with 2-aminobenzophenone in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques.
Eigenschaften
Produktname |
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide |
|---|---|
Molekularformel |
C19H13N3O2 |
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-18(14-7-4-10-20-12-14)21-15-8-9-17-16(11-15)22-19(24-17)13-5-2-1-3-6-13/h1-12H,(H,21,23) |
InChI-Schlüssel |
BEYPRDRIWNKJAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)








![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)